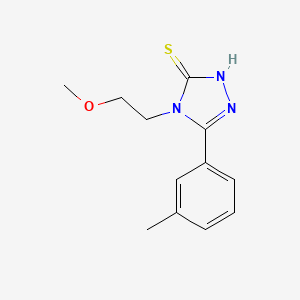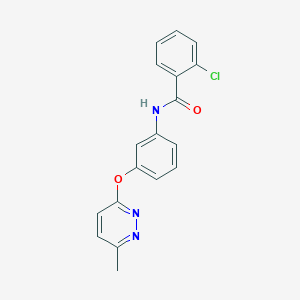
2-chloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide, also known as CPB, is a chemical compound that has been of interest to researchers due to its potential applications in the fields of medicine and agriculture. CPB is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-chloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a compound that can be synthesized through various chemical reactions involving chloro and benzamide derivatives. One study explored the synthesis, coordination, and reactivity of related isocyanides, highlighting the potential for creating complexes with metals such as Pt(II) and Pd(II). These complexes could lead to the development of new materials with unique properties for industrial and research applications (Facchin et al., 2002).
Structural Analysis and Interactions
Another research aspect involves the structural analysis and intermolecular interactions of benzamide derivatives similar to 2-chloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide. Studies on antipyrine-like derivatives provide insights into how these molecules interact with each other and their environment, which is crucial for understanding their behavior in biological systems or materials science. The crystal packing, hydrogen bonding, and π-interactions play significant roles in stabilizing these compounds and can influence their solubility, reactivity, and overall utility in various scientific domains (Saeed et al., 2020).
Potential Therapeutic Applications
While direct research on 2-chloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide in therapeutic contexts might be limited, related compounds have been studied for their biological activities. For instance, derivatives of benzamide have been evaluated for their antibacterial properties, suggesting potential applications in developing new antimicrobial agents. The synthesis and characterization of these compounds, including their interactions with bacterial cells, can lead to novel treatments for infections (Adam et al., 2016).
Advanced Material Development
Research into the synthesis of novel compounds with benzamide motifs, such as 2-chloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide, also contributes to the development of advanced materials. These materials could have applications in electronics, photonics, or as catalysts in chemical reactions. The detailed understanding of their synthesis pathways, structural properties, and reactivity is essential for tailoring these materials for specific applications (Yu et al., 2012).
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-12-9-10-17(22-21-12)24-14-6-4-5-13(11-14)20-18(23)15-7-2-3-8-16(15)19/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZYYOIDSGUZAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2586770.png)
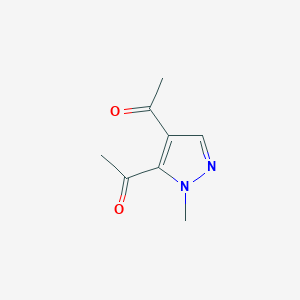


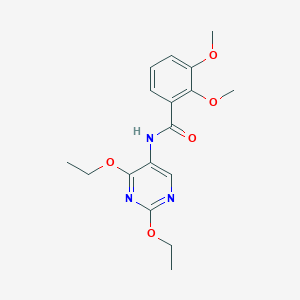
![5-[(2-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2586777.png)

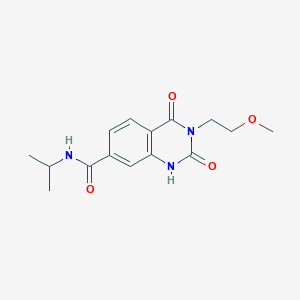
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2586783.png)
![2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2586785.png)
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile](/img/structure/B2586786.png)
![N-cyclohexyl-3-[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2586787.png)
